molecular formula C15H18N4OS B5143786 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

Cat. No. B5143786
M. Wt: 302.4 g/mol
InChI Key: SLMPXUSBLXCZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects in various disease states.

Mechanism of Action

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that promote phosphorylation of the catalytic subunit. This activation of AMPK leads to downstream effects on various signaling pathways involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
The activation of AMPK by this compound has been shown to have numerous biochemical and physiological effects. In animal models of type 2 diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity. Additionally, this compound has been shown to increase fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for AMPK activation, allowing for targeted effects on energy metabolism pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are numerous future directions for research on 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One potential area of research is its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the downstream effects of AMPK activation by this compound on various signaling pathways involved in energy metabolism. Furthermore, the development of more potent and selective AMPK activators may lead to improved therapeutic outcomes in various disease states.

Synthesis Methods

The synthesis of 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide was first reported by Calabrese et al. in 2009. The synthesis involves the reaction of 6-aminonicotinamide with allyl bromide and 4-ethyl-2-bromomethylthiazole in the presence of a base, followed by N-alkylation with ethyl bromoacetate. The resulting intermediate is then hydrolyzed and coupled with 4-aminobenzoyl chloride to yield this compound.

Scientific Research Applications

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. In preclinical studies, this compound has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines and animal models. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(prop-2-enylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h3,5-6,8,10H,1,4,7,9H2,2H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMPXUSBLXCZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.